1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolo[3,4-b]pyridine family. This family of compounds exhibits a wide range of biological activities, making them valuable subjects in medicinal chemistry research. Specifically, this compound serves as a key intermediate in synthesizing potent and selective inhibitors of Heat Shock Protein 90 (HSP90). [, ]
1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound exhibits potential biological activities, particularly in medicinal chemistry, making it a subject of interest for drug design and development. The structural characteristics include a pyrazolo[3,4-b]pyridine core with a carboxylic acid group, which enhances its versatility as a scaffold for various pharmacological applications.
This compound can be classified as a pyrazolo[3,4-b]pyridine derivative, which is noted for its diverse biological properties. The classification is based on its unique bicyclic structure that combines both pyrazole and pyridine rings, allowing for various substitutions that can influence its chemical behavior and biological activity.
The synthesis of 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves several synthetic routes. A common method includes the Friedlander condensation reaction, where an aminoaldehyde reacts with reactive methylenes to form the pyrazolo[3,4-b]pyridine core.
Key Steps in Synthesis:
Industrial synthesis may utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, ultimately improving yield and purity .
1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions:
Common Reagents:
These reactions yield a variety of derivatives that may possess different biological activities compared to the parent compound .
The mechanism of action of 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid primarily involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). These kinases are crucial in regulating cell proliferation and differentiation; thus, their inhibition by this compound may lead to anti-cancer effects. The precise binding interactions at the molecular level remain an area of ongoing research .
Relevant data regarding solubility and stability are critical for practical applications in pharmaceuticals and agrochemicals .
The compound's applications span multiple scientific fields:
Classical routes exploit in situ generation of pyrazolo[3,4-b]pyridine cores through hydrazine-mediated annulation. A typical sequence involves condensing 5-aminopyrazoles with β-ketoesters or 1,3-dicarbonyls under acidic conditions. For the target compound, N-methyl-5-aminopyrazole reacts with ethyl acetoacetate in refluxing acetic acid, yielding ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a key intermediate. Subsequent hydrolysis provides the C3-carboxylic acid functionality [3] [9]. Limitations include moderate regioselectivity (<75%) when unsymmetrical diketones are employed and harsh conditions that degrade acid-sensitive groups.
Table 1: Cyclocondensation Routes to Pyrazolo[3,4-b]pyridine Cores
Aminopyrazole | Carbonyl Partner | Conditions | Product | Yield |
---|---|---|---|---|
1-Methyl-5-aminopyrazole | Ethyl acetoacetate | HOAc, reflux, 8 h | Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 65–72% |
1-Methyl-5-aminopyrazole | Acetylacetone | EtOH, Δ, 6 h | 3-Acetyl-1-methyl-1H-pyrazolo[3,4-b]pyridine | 60% |
Knorr-type reactions enable direct access to C3-substituted variants. Here, hydrazines condense with preformed 1,3-dicarbonyls or their synthetic equivalents (e.g., enol ethers). To install the C3-carboxylic acid group, ethoxymethylenemalonate derivatives serve as electrophilic C3 synthons. Cyclocondensation of 1-methyl-1H-pyrazol-4-ylhydrazine with ethyl ethoxymethylenemalonate furnishes ethyl 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate after dehydrogenation. N-Methylation at the pyrazole nitrogen completes the core [9]. Drawbacks include multi-step sequences and competitive O-alkylation during ester hydrolysis.
Late-stage N-methylation via Buchwald-Hartwig amination circumvents pre-functionalization challenges. Pd-catalyzed coupling of 4-halo-1H-pyrazolo[3,4-b]pyridine-3-carboxylates with methylamine achieves selective N1 methylation under mild conditions. Optimal performance uses Pd2(dba)3/XPhos (2–5 mol%) and K3PO4 in toluene at 80°C, achieving >90% conversion with <5% N2-regioisomer formation. This method tolerates the carboxylic acid group and the pyrazole C4-halogen essential for subsequent coupling [6]. Ligand selection critically suppresses protodehalogenation—a key side reaction when electron-deficient heterocycles are employed.
Table 2: Catalytic Systems for N1-Methylation
Catalyst/Ligand | Base | Solvent | Temp (°C) | N1: N2 Ratio | Yield |
---|---|---|---|---|---|
Pd2(dba)3/XPhos | K3PO4 | Toluene | 80 | 20:1 | 92% |
Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 100 | 8:1 | 75% |
CuI/1,10-phenanthroline | KOtBu | DMSO | 120 | 1:1 | 40% |
Installing the 1-methylpyrazol-4-yl group at C4 relies on Suzuki-Miyaura cross-coupling. Pd-catalyzed union of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-1-yl)-1H-pyrazole proceeds efficiently using Pd(dppf)Cl2 (3 mol%) and K2CO3 in DMF/H2O (3:1) at 90°C. This method delivers the target biheteroaryl in >85% yield, outperforming Stille or Negishi alternatives in functional group compatibility [6] [10]. Key challenges include:
The 1H-tautomer dominates pyrazolo[3,4-b]pyridines (>99% equilibrium population), driven by resonance stabilization in the fused system. AM1 calculations confirm a 37 kJ/mol energy preference for 1H over 2H-tautomers, ensuring N1 alkylation selectively yields the desired regioisomer. This intrinsic bias simplifies N-methylation but necessitates protecting-group-free strategies for C3-carboxylic acid incorporation [3] [10]. For unsymmetrical intermediates, electron-withdrawing groups at C3 further lock tautomeric preference by destabilizing the 2H-form.
Telescoped borylation/Suzuki sequences enhance efficiency by avoiding boronate isolation. In the Masuda Borylation–Suzuki Coupling (MBSC) sequence, Pd-catalyzed C4-borylation of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with pinacolborane (HBpin) precedes direct coupling with 4-bromo-1-methylpyrazole without intermediate workup. Key optimizations include:
Table 3: One-Pot MBSC Optimization Parameters
Stage | Catalyst | Additives | Key Parameters | Conversion |
---|---|---|---|---|
Borylation | Pd(XPhos)G2 (0.3 mol%) | KOAc, HBpin (1.5 equiv) | EtOH, 80°C, 16 h | >99% |
Suzuki Coupling | In situ from borylation | LiOH, 4-Bromo-1-methylpyrazole (1.1 equiv) | 55°C, 16 h | 93% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: